N-Boc-4-(biphenyl-4-yl)-L-phenylalanine
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Overview
Description
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a biphenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the biphenyl group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of biphenyl with the protected phenylalanine in the presence of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The free amine can participate in peptide coupling reactions to form amide bonds with carboxylic acids or activated esters.
Oxidation and Reduction: The biphenyl group can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Major Products
Deprotection: 4-(biphenyl-4-yl)-L-phenylalanine.
Coupling Reactions: Peptides or amides containing the biphenyl-phenylalanine moiety.
Scientific Research Applications
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: The compound can be used to introduce biphenyl groups into peptides and proteins, enhancing their stability and bioavailability.
Material Science: It is employed in the design of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine depends on its application:
Inhibitors: When used as a part of peptide inhibitors, it can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Bioconjugation: The biphenyl group can enhance the hydrophobic interactions with target proteins, improving binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine: The D-enantiomer of the compound, which may have different biological activities.
N-Boc-4-aminobenzoic acid: A simpler analog with a single phenyl ring.
N-Boc-4-piperidone: A structurally different compound with a piperidine ring.
Uniqueness
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is unique due to the presence of both the Boc-protected amino group and the biphenyl substitution, which confer specific chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSMGQQZLOTUHH-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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